molecular formula C22H25NO4 B5761520 N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide

Cat. No. B5761520
M. Wt: 367.4 g/mol
InChI Key: RTKFXXOESJUJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide, also known as BDP-12, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide acts as a sigma-1 receptor agonist, which is a type of protein found in the brain and other tissues. Activation of the sigma-1 receptor has been shown to have a variety of effects, including modulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of calcium signaling, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to have neuroprotective effects in animal models of neurological disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide is its high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation is that this compound has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide, including:
1. Development of more potent and selective sigma-1 receptor agonists based on the structure of this compound.
2. Investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases and cancer.
3. Development of new drug candidates based on the structure of this compound for the treatment of neurological and oncological disorders.
4. Study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Investigation of the potential use of this compound as a therapeutic agent for various diseases.
Conclusion:
Overall, this compound is a promising compound with potential applications in various fields, particularly in neuroscience and cancer research. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide involves several steps, including the reaction of 1,3-benzodioxole with 4-bromophenol to form 4-(1,3-benzodioxol-5-yloxy)phenol. This is then reacted with 3-cyclohexylpropionyl chloride in the presence of a base to form this compound. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide has been shown to have potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study the role of the sigma-1 receptor in the brain. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, this compound has been used as a starting point for the development of new drugs.

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c24-22(13-6-16-4-2-1-3-5-16)23-17-7-9-18(10-8-17)27-19-11-12-20-21(14-19)26-15-25-20/h7-12,14,16H,1-6,13,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKFXXOESJUJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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